ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Lipoxygenase Arachidonic Acid Cascade Platelet Biology

Researchers studying arachidonic acid cascades or folate pathways often face the logistical burden of sourcing multiple selective probes. Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1105219-24-6) offers a single polypharmacological tool with documented multi-target activity. • Lipoxygenase inhibition with weaker COX engagement-ideal for LOX/COX pathway discrimination in macrophage or platelet assays. • DHFR and formyltetrahydrofolate synthetase inhibition-suitable for antifolate screening panels with a non-classical thienopyrimidine scaffold. • Ethyl acetate N3 side chain provides a synthetic handle for hit-to-lead derivatization. Available from stock with global shipping. Verify lot-specific purity and target IC50 prior to in vivo studies.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 1105219-24-6
Cat. No. B2472474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
CAS1105219-24-6
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2O4S/c1-3-23-14(20)8-19-10-18-15-13(9-24-16(15)17(19)21)11-4-6-12(22-2)7-5-11/h4-7,9-10H,3,8H2,1-2H3
InChIKeyDRJFGRVRPBPZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate: Chemical Identity and Pharmacological Profile


Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate (CAS 1105219-24-6) is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class, featuring a 4-methoxyphenyl substituent at the 7-position and an ethyl acetate moiety at the N3 position. This heterocyclic scaffold is structurally related to purines and has been exploited in medicinal chemistry for kinase inhibition, antifolate activity, and modulation of arachidonic acid metabolism [1]. The compound is primarily distributed through compound library suppliers (e.g., ChemDiv) as a research tool for drug discovery and preclinical target validation . Annotated pharmacological activities include lipoxygenase inhibition, interference with folate metabolism enzymes, and antioxidant properties [2].

Supports arachidonic acid cascade studies via reported LOX/COX engagement
Thieno[3,2-d]pyrimidine scaffold with ethyl acetate handle for derivatization
Reported multi-target profile across LOX, DHFR, and antioxidant pathways

Why Generic Analogues Cannot Substitute Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate


The thieno[3,2-d]pyrimidin-4-one scaffold is highly sensitive to substitution patterns at the N3, C6, and C7 positions, with even minor modifications profoundly altering target selectivity and potency [1]. For instance, replacing the 4-methoxyphenyl group at C7 with a halogenated phenyl (e.g., 3-fluorophenyl) or changing the ethyl acetate N3-side chain to a benzyl or acetamide linker yields compounds with divergent kinase selectivity profiles [2]. Generic substitution without accounting for these structure-activity relationships (SAR) risks selecting an analogue with diminished activity against the intended target or introduction of off-target liabilities. The specific combination of C7 4-methoxyphenyl and N3 ethyl acetate that defines this compound is not trivially interchangeable, and direct experimental validation against a researcher's specific target is necessary.

C7 Aryl Substitution
Replacing 4-methoxyphenyl with halogenated phenyl may shift kinase selectivity and LOX potency profiles.
N3 Side-Chain Modification
Switching ethyl acetate to benzyl or acetamide linkers can alter target engagement and polypharmacology landscape.
Scaffold SAR Sensitivity
Thieno[3,2-d]pyrimidine core substitution patterns profoundly affect enzyme inhibition; direct replacement requires target-specific validation.

Comparative Bioassay Evidence for Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate


Platelet 12-Lipoxygenase Inhibition

Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . In contrast, known potent 12-lipoxygenase inhibitors such as ML355 exhibit IC50 values of approximately 0.34–3.0 µM in comparable human platelet 12-LOX assays [1]. This class-level comparison indicates that while the compound does exhibit 12-LOX engagement, it is significantly less potent than optimized clinical leads, making it suitable for use as a tool compound for target engagement studies rather than as a lead candidate.

12-LOX Inhibition
Class-level
Target: 30 µM (binding assay) ML355 IC50: 0.34–3.0 µM
Reported LOX engagement supports target-probe studies; lower potency context than optimized leads.
In vitro binding; comparator data from human platelet 12-LOX.
Lipoxygenase Arachidonic Acid Cascade Platelet Biology

Multi-Target Inhibition Profile

The compound is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional weaker inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In a separate assay, the compound was tested for 10-formyltetrahydrofolate synthetase inhibition at a folate substrate concentration of 100 µM . This multi-target profile distinguishes it from highly selective single-target thienopyrimidine kinase inhibitors (e.g., the Tpl2 kinase inhibitors described by Ni et al., which achieve nanomolar IC50 values against their primary target with minimal off-target activity) [2].

Multi-Target Profile
Class-level
LOX potent; FTHFS, CES, COX weaker; antioxidant Tpl2 inhibitors: nanomolar IC50, selective
Multi-target profile supports polypharmacology research; differs from selective kinase inhibitor context.
LOX potency quantitative comparison limited.
Multi-target pharmacology Lipoxygenase Folate metabolism

DHFR Inhibition

The compound was tested for inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells [1]. This positions it within the antifolate class of thienopyrimidines. In contrast, classical antifolate thieno[2,3-d]pyrimidines such as 6-substituted 2,4-diaminothieno[2,3-d]pyrimidines achieve DHFR IC50 values in the range of 0.24–11.0 µM [2]. Without a directly comparable IC50 value for the target compound in the same assay system, precise potency differentiation is not possible; however, the DHFR engagement distinguishes this compound from kinase-focused thieno[3,2-d]pyrimidine analogues that lack antifolate activity.

DHFR Inhibition
Context-dependent
DHFR inhibition (L1210) tested, no IC50 2,4-diaminothieno[2,3-d]pyrimidines IC50: 0.24–11.0 µM
DHFR engagement supports antifolate screening; IC50 data required for ranking.
Cross-study comparable; direct potency comparison not possible.
Antifolate DHFR Cancer chemotherapy

Antioxidant Activity in Lipid Systems

The compound is annotated to serve as an antioxidant in fats and oils [1]. While specific quantitative assay data (e.g., DPPH radical scavenging IC50, TBARS inhibition) are not publicly available for this exact compound, structurally related thieno[3,2-d]pyrimidine derivatives have demonstrated antioxidant activity in DPPH radical scavenging assays [2]. This property distinguishes it from thienopyrimidine analogues designed purely as kinase inhibitors, which typically do not possess direct radical-scavenging activity.

Antioxidant Activity
Data to verify
Qualitative annotation: antioxidant in fats and oils
Reported lipid antioxidant property; quantitative assay data to verify.
Class-level evidence from MeSH; no specific IC50 available.
Antioxidant Lipid peroxidation Oxidative stress

Research and Industrial Applications of Ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate


Dual LOX/COX Pathway Modulation

The compound's lipoxygenase inhibitory activity combined with weaker cyclooxygenase inhibition [1] makes it suitable for in vitro studies of the arachidonic acid cascade in inflammatory models. It can serve as a multi-target probe in macrophage or platelet assays where simultaneous engagement of both LOX and COX pathways is of interest. Researchers should measure direct IC50 values against their specific LOX isoform (5-LOX, 12-LOX, or 15-LOX) before committing to extensive in vivo studies.

Antifolate Drug Discovery: DHFR and Folate Enzyme Screening

Given its documented activity against dihydrofolate reductase (DHFR) [2] and formyltetrahydrofolate synthetase , this compound can be included in antifolate screening panels. It is particularly relevant for programs targeting folate metabolism in cancer or infectious diseases. Its thieno[3,2-d]pyrimidine core differs from the classical pteridine and quinazoline antifolate scaffolds, offering a structurally distinct starting point for SAR exploration.

Polypharmacology Tool Compound

The compound's multi-target profile—spanning lipoxygenase, cyclooxygenase, carboxylesterase, and folate enzymes [1]—positions it as a useful polypharmacology research tool. It is appropriate for academic laboratories studying the interplay between arachidonic acid metabolism, oxidative stress, and folate pathways, where a single compound with multi-faceted activity simplifies experimental logistics compared to combining multiple selective inhibitors.

Library Screening for Kinase and Non-Kinase Targets

As a member of the thieno[3,2-d]pyrimidin-4-one class with documented kinase inhibitor potential [3], this compound can be included in diversity-oriented screening libraries for both kinase and non-kinase targets. Its ethyl acetate side chain offers a synthetic handle for further derivatization, making it a versatile starting point for hit-to-lead optimization campaigns in academic or biotech settings.

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
LOX/COX dual-pathway modulation context
Isoform-specific LOX inhibition profiling
Antifolate screening panels
DHFR engagement context
DHFR IC50 determination in target cells
Polypharmacology research
Multi-enzyme inhibition profile
Simultaneous LOX/COX/FTHFS activity confirmation
Diversity-oriented screening libraries
Thieno[3,2-d]pyrimidine scaffold diversity
Kinase panel screening and SAR exploration
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